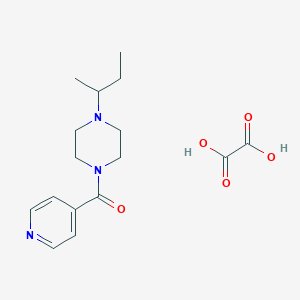![molecular formula C18H18O6 B4013190 diethyl 1-hydroxynaphtho[2,1-b]furan-2,2(1H)-dicarboxylate](/img/structure/B4013190.png)
diethyl 1-hydroxynaphtho[2,1-b]furan-2,2(1H)-dicarboxylate
Vue d'ensemble
Description
Diethyl 1-hydroxynaphtho[2,1-b]furan-2,2(1H)-dicarboxylate is a complex organic compound belonging to the class of dihydronaphthofurans.
Orientations Futures
The future directions for the study of diethyl 1-hydroxynaphtho[2,1-b]furan-2,2(1H)-dicarboxylate could involve more in-depth studies on its synthesis, properties, and potential applications. Given the importance of dihydronaphthofurans in natural and non-natural products and drug candidates, there could be significant interest in studying this compound further .
Méthodes De Préparation
The synthesis of diethyl 1-hydroxynaphtho[2,1-b]furan-2,2(1H)-dicarboxylate typically involves the annulation of naphthols with various reagents. One common method includes the reaction of substituted naphthols with ethyl 2,3-dibromopropanoate in the presence of potassium carbonate in refluxing acetone for 18 hours . This reaction proceeds through the formation of ethyl-2-bromoacrylate in situ, which then undergoes cyclization to form the desired dihydronaphthofuran derivative.
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for larger-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
Analyse Des Réactions Chimiques
Diethyl 1-hydroxynaphtho[2,1-b]furan-2,2(1H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Diethyl 1-hydroxynaphtho[2,1-b]furan-2,2(1H)-dicarboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored as drug candidates due to their pharmacological activities.
Mécanisme D'action
The mechanism by which diethyl 1-hydroxynaphtho[2,1-b]furan-2,2(1H)-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to specific receptors, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds to diethyl 1-hydroxynaphtho[2,1-b]furan-2,2(1H)-dicarboxylate include other dihydronaphthofurans, such as:
- 1,2-dihydronaphtho[2,1-b]furan-2-carboxylates
- 1,3-dihydro-1-hydroxynaphtho[2,3-c]furan
- 1,3-dihydro-1-hydroxynaphtho[1,2-c]furan
These compounds share the fused arene and furan ring structure but differ in their specific substituents and functional groups.
Propriétés
IUPAC Name |
diethyl 1-hydroxy-1H-benzo[e][1]benzofuran-2,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-3-22-16(20)18(17(21)23-4-2)15(19)14-12-8-6-5-7-11(12)9-10-13(14)24-18/h5-10,15,19H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGKJTHNLAITDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(C2=C(O1)C=CC3=CC=CC=C32)O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







methanolate](/img/structure/B4013123.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B4013136.png)
![2-{4-amino-6-[(3-methylphenyl)amino]-1,3,5-triazin-2-yl}cyclohexanone](/img/structure/B4013142.png)
![N-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethyl]acetamide](/img/structure/B4013152.png)

![N-[4-(acetylamino)phenyl]-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4013166.png)
![1-(4-ethoxyphenyl)-3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B4013174.png)


